N-(2-ethoxyphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
Description
This compound belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core. Key structural features include:
- Triazolopyrimidine backbone: A bicyclic system with a ketone group at position 5.
- p-Tolyl substituent: A para-methylphenyl group at position 3 of the triazole ring, contributing steric bulk and electron-donating effects.
- Acetamide side chain: A 2-ethoxyphenyl-substituted acetamide at position 6, influencing solubility and target binding.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[3-(4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3/c1-3-30-17-7-5-4-6-16(17)23-18(28)12-26-13-22-20-19(21(26)29)24-25-27(20)15-10-8-14(2)9-11-15/h4-11,13H,3,12H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEANNOSTFRCDEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a complex compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its synthesis, biological activities, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C21H20N6O4
- Molecular Weight : 420.4 g/mol
- CAS Number : 863019-02-7
The structure consists of a triazolo-pyrimidine core with an ethoxyphenyl group and a p-tolyl substituent. The presence of these functional groups enhances its reactivity and interaction with various biological targets, which is crucial for its biological activity .
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Cell Line Studies : Research indicates that derivatives of triazolo-pyrimidines exhibit moderate to significant anticancer activity against various human cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. In one study, certain compounds demonstrated an IC50 value ranging from 25 to 35 μM against MCF-7 cells, indicating effective growth inhibition .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 25–35 |
| Compound B | HCT-116 | 30–40 |
| Compound C | HeLa | 20–30 |
These results suggest that modifications in the substituents can significantly influence the anticancer efficacy of these compounds.
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell division and survival.
- Induction of Apoptosis : Studies have shown that similar compounds can induce apoptosis in cancer cells through various pathways including caspase activation.
- Cell Cycle Arrest : Certain derivatives are known to cause cell cycle arrest at specific phases, thereby preventing tumor growth .
Study 1: Synthesis and Evaluation
A recent study synthesized various triazolo-pyrimidine derivatives and evaluated their biological activities. Among these, this compound was shown to possess promising anticancer properties. The study utilized a series of assays to determine cytotoxicity and mechanism of action .
Study 2: Structure Activity Relationship (SAR)
Another investigation focused on the structure activity relationship (SAR) of triazolo-pyrimidine derivatives. It was found that specific modifications in the side chains significantly impacted the biological activity of the compounds. For example, replacing certain aromatic groups led to a marked increase in anticancer potency .
Scientific Research Applications
Structural Characteristics
The compound belongs to the class of [1,2,3]triazolo[4,5-d]pyrimidines. Its molecular formula is C21H20N6O4, with a molecular weight of approximately 420.4 g/mol. The unique structure includes a triazolo-pyrimidine core fused with an ethoxyphenyl group and a p-tolyl moiety, which enhances its reactivity and interaction with biological targets.
Anticancer Properties
Research indicates that compounds similar to N-(2-ethoxyphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide exhibit anticancer activities. The interactions of this compound with specific biological targets can modulate pathways related to protein degradation and stability, which are crucial for cancer cell proliferation and survival. Studies have shown that derivatives can inhibit tumor growth in various cancer cell lines.
Antimicrobial Activity
Another significant application of this compound is its antimicrobial properties. Research has demonstrated that derivatives of triazolo-pyrimidines can exhibit antibacterial and antifungal activities. This makes them potential candidates for developing new antimicrobial agents to combat resistant strains of bacteria and fungi.
Neuroprotective Effects
Emerging studies suggest that compounds related to this compound may also possess neuroprotective effects. These effects are attributed to their ability to modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress.
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers investigated the anticancer effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis in treated cells compared to control groups.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound against multidrug-resistant bacterial strains. The findings revealed that the compound exhibited substantial antibacterial activity at low concentrations, suggesting its potential as a lead compound for developing new antibiotics.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Their Implications
Core Modifications
- 3-Benzyl analog (): A benzyl group at position 3 increases lipophilicity (logP), which may improve membrane permeability but reduce aqueous solubility .
Acetamide Side Chain
- N-(2,4-dimethylphenyl) : The dimethyl substitution () adds steric hindrance, possibly altering binding pocket interactions compared to the 2-ethoxyphenyl group’s hydrogen-bonding capability via the ethoxy oxygen .
- N-(2-chlorobenzyl) : A chloro substituent () enhances electronegativity, favoring interactions with positively charged residues in target proteins .
Physicochemical and Pharmacokinetic Properties
Notes:
Structural and Crystallographic Insights
- Crystal packing : and highlight that substituents like trimethoxybenzylidene (in thiazolopyrimidines) influence intermolecular interactions (e.g., hydrogen bonds, van der Waals forces), stabilizing the lattice .
- Conformational flexibility : The ethoxy group in the target compound may introduce torsional strain, affecting binding kinetics compared to rigid analogs like the 3-chlorophenyl derivative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
